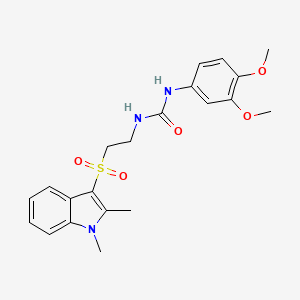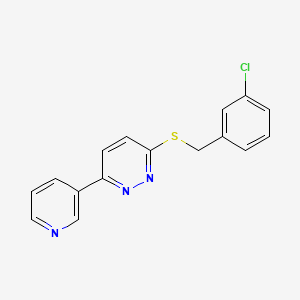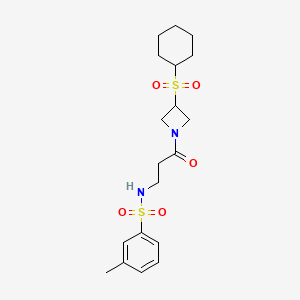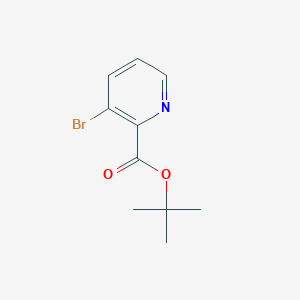
1-(3,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Degradation and Stability
Saha and Kulshrestha (2002) studied the stability of sulfosulfuron, a sulfonylurea herbicide, under different environmental conditions. Their findings suggest that under alkaline conditions, this compound degrades into various byproducts, highlighting its instability in certain environments (Saha & Kulshrestha, 2002).
Synthesis of Derivatives with Potential Biological Activity
Brzozowski and Sławiński (2004) explored the synthesis of 1-(arylsulfonyl)-3-(2,2-dimethoxyethyl)ureas, which were evaluated for their biological activity. Although preliminary screening showed inactivity against certain human tumor cell lines, these compounds demonstrate potential for other biological applications (Brzozowski & Sławiński, 2004).
Corrosion Inhibition in Metals
Mistry et al. (2011) conducted a study on the inhibition effect of 1,3,5-triazinyl urea derivatives against corrosion in mild steel. These derivatives, including compounds with dimethoxy phenyl groups, showed promising results as corrosion inhibitors, suggesting an industrial application in protecting metals (Mistry, Patel, Patel, & Jauhari, 2011).
Macrocyclic Bis(ureas) as Ligands
Kretschmer, Dittmann, and Beck (2014) synthesized macrocyclic bis(ureas) based on diphenylurea, which acted as complexing agents for various anions. These findings indicate the potential use of such compounds in developing new ligands for anion complexation (Kretschmer, Dittmann, & Beck, 2014).
Polyoxyphenol Series Studies
Gardner, Moir, and Purves (1948) investigated alkoxylated derivatives of sym-diethyldiphenylurea, derived from methylated and ethylated vanillin. This study contributes to the understanding of the synthesis and properties of phenylureas derived from polyoxyphenols (Gardner, Moir, & Purves, 1948).
Cyclodextrin Complexation in Molecular Devices
Lock et al. (2004) investigated the cyclodextrin complexation of stilbene and its application in molecular devices. This research highlights the utility of urea-linked cyclodextrin compounds in creating complex molecular structures (Lock, May, Clements, Lincoln, & Easton, 2004).
Receptor Agonist Properties
Barf et al. (1996) synthesized and tested compounds for binding affinities to certain receptors, demonstrating the pharmaceutical potential of similar compounds in receptor-targeted therapies (Barf et al., 1996).
Structural Diversity in Bis(ureas)
Capacci-Daniel et al. (2015) explored the structural diversity of 1,3-bis(m-cyanophenyl)urea, a motif in supramolecular structures. This research adds to the understanding of how bis(ureas) can form varied supramolecular assemblies (Capacci-Daniel et al., 2015).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14-20(16-7-5-6-8-17(16)24(14)2)30(26,27)12-11-22-21(25)23-15-9-10-18(28-3)19(13-15)29-4/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVRPIQCZXSCHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2372434.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2372435.png)
![N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2372436.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2372439.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)
![Methyl 2-[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-3-yl]acetate](/img/structure/B2372444.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2372446.png)
![[(3S,4R)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2372448.png)

![2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2372453.png)


